(3R,6R)-6-Methylpiperidin-3-OL
Overview
Description
Synthesis Analysis
There are some references to the synthesis of similar compounds. For instance, an asymmetric synthesis of a piperidine core, which is a part of many bioactive compounds, was described . The synthesis involved four steps and yielded the target compound from methyl vinyl ketone and diethyl malonate .Scientific Research Applications
Bioavailability and Metabolism of Bioactive Compounds
Research on the absorption, distribution, metabolism, and excretion (ADME) of tea polyphenols in humans highlights the bioavailability of flavan-3-ols and their metabolic pathways. These studies provide a foundation for understanding how similar bioactive compounds might be processed in the body, potentially offering a framework for researching compounds like "(3R,6R)-6-Methylpiperidin-3-OL" (Clifford et al., 2013).
Molecular Diagnostic and Therapeutic Applications
Advances in molecular diagnostics for malignant gliomas emphasize the role of predictive molecular markers in treatment strategies. This area of research might be relevant when considering the diagnostic or therapeutic potential of novel compounds (Yip et al., 2008).
Epigenetics and Gene Regulation
The study of DNA methylation and its inhibitors underscores the importance of epigenetic modifications in disease and development. Research into compounds that influence these modifications could open new avenues for therapeutic interventions (Goffin & Eisenhauer, 2002).
Alternatives to Animal Testing
Efforts to refine, reduce, and replace animal testing in cardiovascular research exemplify the push towards more ethical and efficient research methodologies. The development and testing of compounds like "this compound" could benefit from such innovative approaches (Emerson, 2010).
Properties
IUPAC Name |
(3R,6R)-6-methylpiperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZCJMVDJHUBIA-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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